molecular formula C7H14Cl2N4O B2372078 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 1909337-36-5

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B2372078
CAS No.: 1909337-36-5
M. Wt: 241.12
InChI Key: QVEXIQQQHQQYBQ-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a chemical compound that features a piperidine ring and an oxadiazole ring Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom

Scientific Research Applications

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Safety and Hazards

While specific safety data for “5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride” is not available, it’s important to handle all chemicals with care. General safety advice for handling chemicals includes working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole derivatives. Examples include:

  • 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is unique due to the combination of the piperidine and oxadiazole rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-piperidin-4-yl-1,3,4-oxadiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H2,8,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEXIQQQHQQYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-36-5
Record name 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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